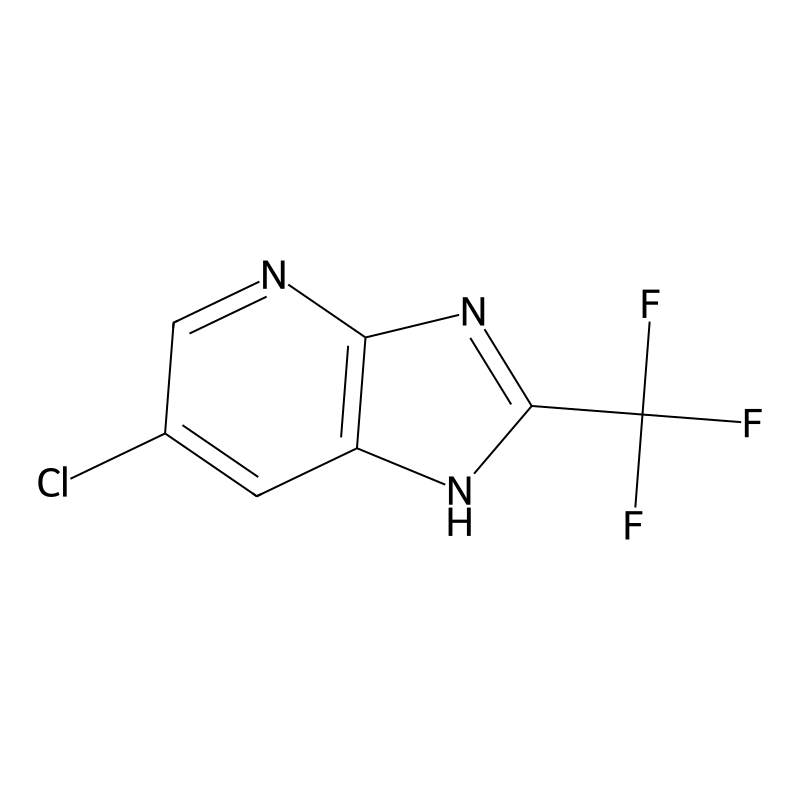Fluoromidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Antibacterial Agent:
Fluoromidine has been explored for its potential as an antibacterial agent. Studies have shown that it exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics. However, further research is needed to determine its efficacy and safety in clinical settings [].
Investigation in Cancer Treatment:
Fluoromidine has also been investigated for its potential role in cancer treatment. Studies suggest that it may have antitumor properties by inhibiting the growth and proliferation of cancer cells. However, the exact mechanism of action and its effectiveness in treating different types of cancer remain under investigation [].
- Origin and Significance: Fluoromidine, also known as NC-4780, was initially developed as a herbicide for controlling annual weeds in crops like cereals []. However, its use as a weed control agent has become obsolete []. Currently, fluoromidine holds significance as a precursor for the synthesis of radiolabeled compounds, particularly [18F]fluorothymidine (FLT), which plays a crucial role in Positron Emission Tomography (PET) imaging for cancer diagnosis and research [].
Molecular Structure Analysis
- Key Features: Fluoromidine possesses a heterocyclic structure containing two aromatic rings fused together. One ring is an imidazole and the other is a pyridine ring. It also has a chlorine atom and a trifluoromethyl group attached to the pyridine ring []. This specific structure with the fluorine atom is crucial for its application in radiolabeling FLT [].
Chemical Reactions Analysis
- Synthesis: Fluoromidine is synthesized through nucleophilic substitution reactions. Studies have shown that using tertiary alcohol solvents can achieve high yields of fluoromidine derivatives like [18F]FLT []. The specific reaction conditions and solvents can be optimized to improve efficiency [].
(reference needed for specific reaction mechanism)- Integration into DNA Structures: Fluoromidine derivatives undergo nucleophilic substitution reactions to integrate into DNA structures. This property allows them to track cell proliferation and understand their mechanism of action in inhibiting viral replication and tumor growth [].
Physical And Chemical Properties Analysis
- Melting Point: 293 °C (Solv: ethanol) [].
- Boiling Point: 297.6 °C at 760 mmHg [].
- Density: 1.656 g/cm³ [].
- Log P (Octanol-Water Partition Coefficient): 2.63 [].
- Solubility: Data on specific solubility is limited, but fluoromidine is likely soluble in organic solvents based on its structure.
- Stability: [18F]FLT, a derivative of fluoromidine, exhibits stability under specific conditions, making it suitable for PET imaging procedures [].
- Limited Information: Currently, there is limited publicly available information regarding the specific hazards and safety concerns associated with fluoromidine.
- Nucleophilic Substitution: Fluoromidine can participate in nucleophilic substitution reactions where the fluorine atom may be replaced by other nucleophiles.
- Dephosphorylation: Similar to other nucleosides, fluoromidine can be dephosphorylated by phosphatases, leading to the formation of its corresponding nucleoside.
- Reactivity with Fluorinating Agents: Given its structure, fluoromidine may also react with electrophilic fluorinating agents, leading to further fluorination or modifications.
Fluoromidine exhibits significant biological activity as an antiviral agent. Its mechanism of action typically involves:
- Inhibition of Viral Replication: By mimicking natural nucleosides, fluoromidine can interfere with viral RNA or DNA synthesis, thereby inhibiting the replication of viruses.
- Selectivity: The fluorinated structure may enhance selectivity towards viral enzymes, reducing toxicity to host cells compared to non-fluorinated counterparts.
Research has shown that compounds like Fluoromidine can be effective against various viral infections, including those caused by retroviruses and other RNA viruses.
The synthesis of Fluoromidine typically involves several key steps:
- Starting Materials: The synthesis often begins with naturally occurring nucleosides or their derivatives.
- Fluorination: A common method for introducing fluorine is through electrophilic fluorination using reagents such as SelectFluor or N-Fluorobenzenesulfonimide.
- Purification: Post-reaction purification is crucial to isolate Fluoromidine from byproducts and unreacted materials, often employing chromatographic techniques.
Fluoromidine has potential applications in:
- Antiviral Drug Development: Its ability to inhibit viral replication makes it a candidate for developing new antiviral therapies.
- Research Tools: As a nucleoside analog, it can be used in studies investigating nucleic acid metabolism and viral mechanisms.
Interaction studies involving Fluoromidine focus on its binding affinity and selectivity towards various viral enzymes. These studies often utilize techniques such as:
- X-ray Crystallography: To determine the binding modes and structural interactions between Fluoromidine and target proteins.
- In Vitro Assays: To evaluate the efficacy of Fluoromidine against specific viruses and compare its activity with non-fluorinated analogs.
Several compounds share structural characteristics with Fluoromidine, primarily due to their roles as nucleoside analogs. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acyclovir | Guanine analog | Effective against herpes viruses |
| Zidovudine | Thymidine analog | Used in HIV treatment |
| Sofosbuvir | Uridine analog | Direct-acting antiviral for hepatitis C |
| Lamivudine | Cytidine analog | Broad-spectrum antiviral activity |
Uniqueness of Fluoromidine
Fluoromidine's uniqueness lies in its specific incorporation of fluorine, which enhances stability and potentially alters the pharmacokinetics compared to other nucleoside analogs. This modification can lead to improved efficacy against certain viral targets while minimizing side effects associated with traditional therapies.








